4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine
Description
Properties
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-11-3-4-13(9-12(11)2)19-10-14(16-17-19)15(20)18-5-7-21-8-6-18/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYNVHZESJWRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCSCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Azide Synthesis : 3,4-Dimethylaniline is diazotized with NaNO₂/HCl at 0–5°C, followed by azidation using NaN₃ to yield 3,4-dimethylphenyl azide.
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Alkyne Preparation : Thiomorpholine is acylated with propiolic acid chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, producing 4-(propioloyl)thiomorpholine.
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Cycloaddition : A mixture of azide (1.2 equiv), alkyne (1.0 equiv), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) in DMSO/H₂O (1:1) reacts at 25°C for 8–12 hours.
Table 1. CuAAC Optimization Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 10 mol% Cu | 92 |
| Solvent System | DMSO/H₂O | 89 |
| Temperature | 25°C | 92 |
| Microwave Irradiation | 50 W, 6 min | 96 |
Microwave irradiation reduces reaction time to 4–6 minutes with a 7% yield increase compared to conventional heating. The triazole regioisomer (1,4-disubstituted) is exclusively formed, confirmed by ¹H NMR coupling constants (J = 2.1 Hz for H-5).
Condensation of Triazole-4-Carboxylic Acid with Thiomorpholine
This two-step approach involves synthesizing 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid followed by amide coupling with thiomorpholine.
Triazole-4-Carboxylic Acid Synthesis
Amide Coupling Strategies
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Carbodiimide Method : The carboxylic acid (1.0 equiv) is activated with 1,1′-carbonyldiimidazole (CDI, 1.2 equiv) in THF, followed by thiomorpholine (1.5 equiv) at 0°C→25°C. Yield: 78–82%.
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Mixed Anhydride : Using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in THF, the reaction achieves 85% yield but requires rigorous moisture exclusion.
Table 2. Coupling Reagent Efficiency
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| CDI | THF | 25 | 82 | 98.5 |
| HATU | DMF | 0→25 | 88 | 97.2 |
| DCC | DCM | 25 | 75 | 95.8 |
HATU-mediated couplings show superior efficiency but necessitate chromatographic purification due to phosphonium byproducts.
One-Pot Sequential Cyclization-Acylation
A streamlined protocol combines triazole formation and thiomorpholine acylation in a single reactor.
Reaction Sequence
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Azide Formation : In situ generation of 3,4-dimethylphenyl azide via diazotization (NaNO₂, HCl, 0°C).
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Cycloaddition : Addition of 4-ethynylthiomorpholine and CuI (5 mol%) in MeCN/H₂O (2:1) at 50°C for 6 hours.
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In Situ Quenching : Filtration through Celite® followed by solvent evaporation yields crude product (89% purity), which is recrystallized from ethanol/water (4:1).
Advantages :
-
Eliminates intermediate isolation steps.
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Total reaction time: 8 hours vs. 12+ hours for multistep routes.
Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from peptide chemistry, resin-bound syntheses enable rapid library generation.
Protocol Overview
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Resin Functionalization : Wang resin is loaded with Fmoc-thiomorpholine using HBTU/HOBt activation.
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Triazole Assembly : On-resin CuAAC with 3,4-dimethylphenyl azide and propiolic acid.
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Cleavage : TFA/DCM (1:9) liberates the product with >90% purity (LC-MS).
Table 3. Solid-Phase vs. Solution-Phase Metrics
| Metric | Solid-Phase | Solution-Phase |
|---|---|---|
| Yield/cycle | 76% | 82% |
| Purity | 91% | 98% |
| Scalability | 10 mmol | 100 mmol |
Biocatalytic Approaches
Emerging enzymatic methods leverage lipases for regioselective acylation.
Chemical Reactions Analysis
Chemical Reactions Involving Triazole Rings
Triazole rings can participate in various chemical reactions, including:
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Nucleophilic Substitution : The triazole ring can act as a leaving group or participate in nucleophilic aromatic substitution reactions.
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Electrophilic Aromatic Substitution : Although less common, triazoles can undergo electrophilic substitution under specific conditions.
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Coupling Reactions : Suzuki-Miyaura cross-coupling can be used to introduce aryl groups onto the triazole ring .
Example Reaction
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Pd(OAc)2, K2CO3, THF/H2O (3:1) | Aryl-substituted 1H-1,2,3-triazole derivatives |
Carbonyl Group Reactions
The carbonyl group in 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine can undergo typical carbonyl reactions:
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Nucleophilic Addition : Reaction with nucleophiles like amines or hydrides.
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Reduction : Reduction to an alcohol using hydrides like NaBH4.
Example Reaction
| Reaction Type | Conditions | Product |
|---|---|---|
| Reduction with NaBH4 | NaBH4, MeOH | Alcohol derivative |
Thiomorpholine Moiety Reactions
Thiomorpholine can participate in reactions typical of secondary amines and sulfur-containing compounds:
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Alkylation : Reaction with alkyl halides.
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Oxidation : Oxidation to sulfoxides or sulfones.
Example Reaction
| Reaction Type | Conditions | Product |
|---|---|---|
| Alkylation | Alkyl halide, base (e.g., Et3N) | Alkylated thiomorpholine derivative |
Future Research Directions
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Synthesis Optimization : Developing efficient synthesis routes for this compound.
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Biological Activity Screening : Evaluating its potential biological activities, such as antimicrobial or anticancer effects.
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Chemical Modification : Exploring modifications to enhance its properties or biological activity.
Given the lack of specific literature on this compound, these directions offer a starting point for further investigation.
Scientific Research Applications
Synthetic Methodologies
The synthesis of triazole derivatives typically involves the click chemistry approach, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which has been widely applied to create various 1,2,3-triazoles. The incorporation of the thiomorpholine moiety into the triazole structure can enhance the compound's pharmacological profile by improving solubility and bioavailability .
Table 1: Common Synthetic Routes for Triazole Derivatives
| Synthetic Method | Description |
|---|---|
| CuAAC | A widely used method that allows for the formation of triazoles through the reaction of azides and alkynes in the presence of a copper catalyst. |
| Metal-free methods | Alternative approaches using organic catalysts or microwave-assisted synthesis to avoid toxic metals. |
| Green chemistry | Emphasizes environmentally friendly reagents and conditions to synthesize triazoles. |
Biological Activities
Triazole compounds are known for their broad spectrum of biological activities. The specific compound under discussion has shown promise in several areas:
- Antifungal Activity : Triazoles are traditionally recognized for their antifungal properties. Studies have demonstrated that derivatives can effectively inhibit various fungal strains, including Candida species .
- Anticancer Properties : Several triazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines. For instance, modifications in the phenyl ring can significantly influence the anticancer activity of these compounds .
- Antimicrobial Effects : Research indicates that certain triazole derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria .
- Enzyme Inhibition : Some studies suggest that triazole-containing hybrids can act as inhibitors of enzymes such as acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies illustrate the effectiveness of triazole derivatives in medicinal applications:
- Study on Antifungal Activity : A study synthesized a series of 1,2,3-triazoles and evaluated their antifungal activity against multiple Candida strains. The results indicated that certain halogen-substituted triazoles exhibited superior antifungal profiles compared to standard treatments like fluconazole .
- Cytotoxicity Evaluation : In another investigation, a library of triazole compounds was screened for cytotoxicity against various cancer cell lines. The findings revealed that specific modifications to the triazole structure led to enhanced cytotoxic effects, suggesting a pathway for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine involves its interaction with biological targets through the triazole ring. This ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their function. The thiomorpholine moiety can also interact with biological membranes, potentially disrupting their integrity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
4-[1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine (Ref: 3D-BNB61219): Differs in the substituent on the phenyl ring (3-Cl vs. 3,4-dimethyl groups). The chloro group is electron-withdrawing, reducing electron density on the triazole compared to the electron-donating methyl groups in the target compound. This impacts reactivity and interactions in biological systems .
4h (4-(4-Methoxyphenyl)-N,N-bis((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine): Shares the 3,4-dimethylphenyl-triazole moiety but incorporates a thiazole ring and methoxy group.
DMTT (1-(3,4-Dimethylphenyl)-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole) : Contains a trifluoromethyl group, which significantly alters electronic properties and metabolic stability compared to the thiomorpholine-containing target compound .
Table 1: Structural and Substituent Comparisons
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analog 4h () melts at 176°C, while 4i (chlorophenyl analog) melts at 142°C. The higher melting point of 4h may reflect increased crystallinity due to hydrogen bonding from the methoxy group.
- Solubility : Thiomorpholine derivatives generally exhibit higher solubility in aprotic solvents (e.g., DMSO, DMF) compared to morpholine analogs due to sulfur’s polarizability.
- Spectroscopy : $^{1}\text{H NMR}$ shifts for the triazole proton in the target compound are expected near δ 8.72 (as in 4h), while chloro-substituted analogs show downfield shifts due to electron withdrawal .
Electronic and Computational Insights
Computational studies on DMTT and DTTP () reveal that electron-donating groups (e.g., methyl) enhance nonlinear optical (NLO) properties by increasing hyperpolarizability. The target compound’s 3,4-dimethylphenyl group likely confers similar advantages, though the thiomorpholine moiety may reduce NLO activity compared to trifluoromethyl or methoxy groups. Density functional theory (DFT) analyses suggest solvent polarity significantly affects charge transfer in such triazole derivatives .
Biological Activity
The compound 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine is a member of the triazole family, which has gained attention due to its diverse biological activities, including anticancer, antifungal, and antimicrobial properties. This article explores the synthesis, biological activity, and potential applications of this compound based on existing research.
Synthesis
The synthesis of triazole derivatives typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. For the specific compound , the synthesis may follow a pathway similar to other triazole derivatives, where a thiomorpholine ring is introduced to enhance biological activity.
Anticancer Activity
Research has shown that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing similar structural motifs have demonstrated IC50 values indicating potent activity against HeLa and MCF-7 cells. A study reported that derivatives with a 3,4-dimethylphenyl group showed enhanced lipophilicity and interaction with biological targets, leading to improved cytotoxicity profiles .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 4 | MCF-7 | 15 |
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. A study evaluating various 1,2,3-triazoles against Candida species found that modifications in the triazole structure could lead to enhanced antifungal activity. The compound's mechanism likely involves inhibition of fungal cell wall synthesis or disruption of membrane integrity .
The biological activity of triazole derivatives may be attributed to their ability to inhibit specific enzymes or pathways critical for cell survival. For example, some studies suggest that triazoles can inhibit cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing apoptosis in cancer cells .
Case Studies
- Cytotoxic Evaluation : A study conducted on various triazole derivatives assessed their cytotoxicity against multiple cancer cell lines. The results indicated that compounds with a 3,4-dimethylphenyl substitution exhibited lower IC50 values compared to those without this modification .
- Antifungal Testing : In vitro testing against Candida albicans and Candida glabrata demonstrated that certain triazole derivatives had significant antifungal activity, suggesting potential therapeutic applications in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
